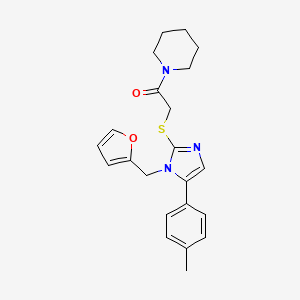
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound belonging to the class of imidazole derivatives. This compound exhibits potential significance in various fields due to its unique structural characteristics and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves multiple steps:
Formation of the imidazole ring: : This is typically achieved through a cyclization reaction involving a 1,2-diketone and an amine.
Attachment of the furan-2-ylmethyl group: : This step involves the substitution reaction using a furanyl halide.
Introduction of the piperidin-1-yl group: : This is commonly achieved through a nucleophilic substitution reaction.
Each of these steps requires careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound would involve:
Optimization of the reaction conditions: : This includes the use of scalable and efficient synthetic routes.
Purification techniques: : Methods such as recrystallization, distillation, and chromatography are employed to obtain the desired product in high purity.
Quality control measures: : Analytical techniques like NMR spectroscopy, mass spectrometry, and HPLC are used to ensure the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: : The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions Used
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Like lithium aluminium hydride or sodium borohydride.
Substitution reagents: : Halides, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products Formed
Oxidation products: : Aldehydes, ketones, or acids.
Reduction products: : Alcohols or amines.
Substitution products: : Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
This compound has several significant applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases due to its unique molecular interactions.
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exerts its effects involves:
Molecular targets: : Such as enzymes, receptors, and nucleic acids.
Pathways involved: : The compound may interact with specific biological pathways, leading to alterations in cellular functions. This can result in various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Pyridyl)-2-(1H-imidazol-2-ylthio)ethanone
2-(1-Benzyl-1H-imidazol-2-ylthio)-1-(piperidin-1-yl)ethanone
2-((1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Highlighting Its Uniqueness
Compared to similar compounds, 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone stands out due to:
Structural uniqueness: : The presence of the furan-2-ylmethyl group and the p-tolyl substituent differentiates it from others.
Chemical properties: : Unique reactivity patterns and stability under various conditions.
Biological activity: : Potentially distinctive biological activities and therapeutic applications.
Propiedades
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-17-7-9-18(10-8-17)20-14-23-22(25(20)15-19-6-5-13-27-19)28-16-21(26)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCRDMPRYSDXDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2359666.png)
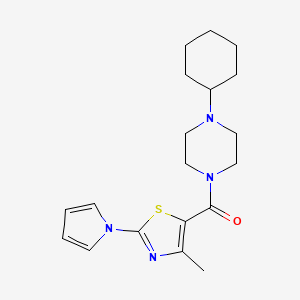
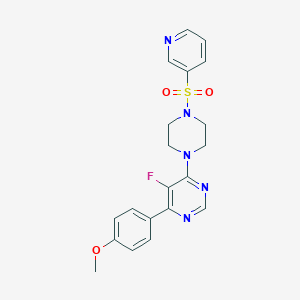
![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)


![tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2359673.png)
![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)
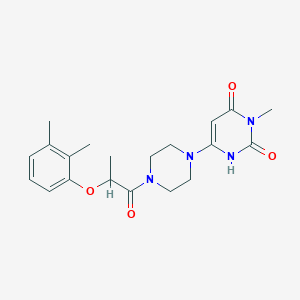
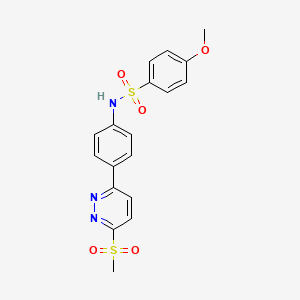
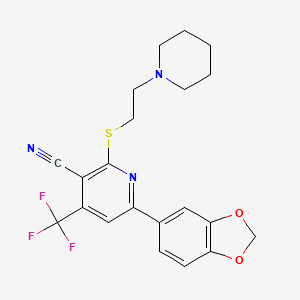
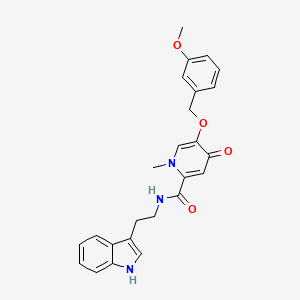
![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide](/img/structure/B2359688.png)
